

The Pharmacological Profile of Cyclamidomycin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclamidomycin

Cat. No.: B10828874

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Abstract

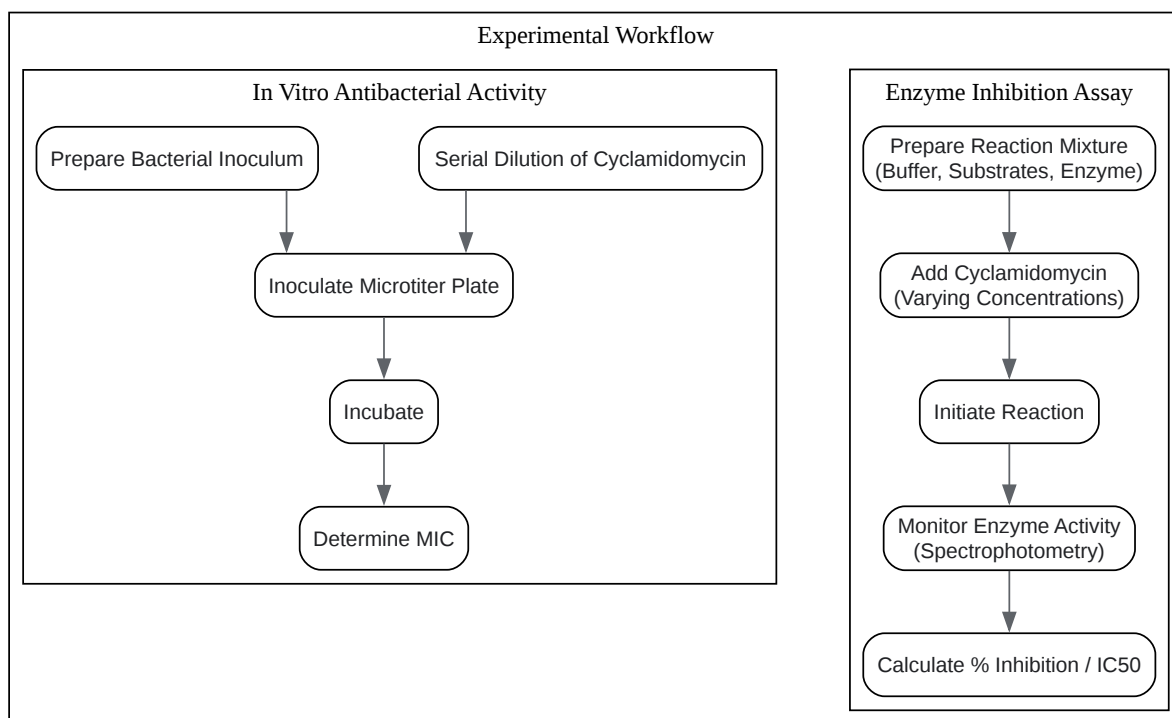
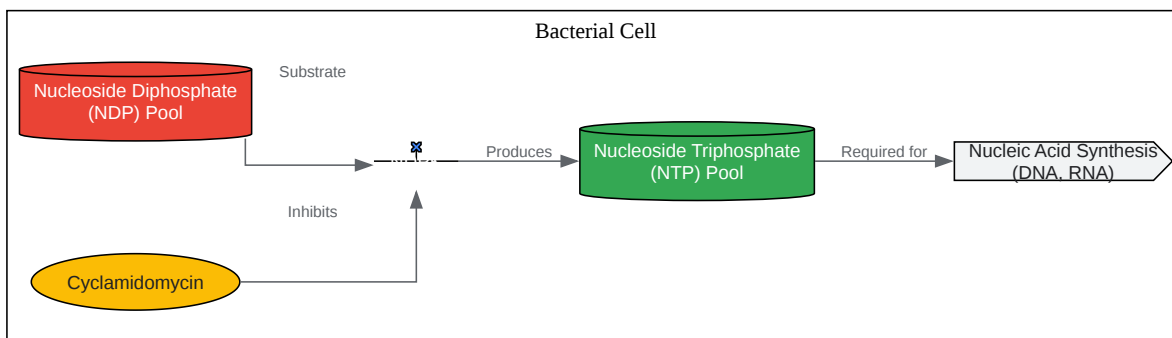
Cyclamidomycin, also known as Desdanine, is a naturally occurring antibiotic produced by *Streptomyces* species. First described in the early 1970s, its primary mechanism of action is the inhibition of nucleoside diphosphokinase (NDPK) in bacteria, particularly *Escherichia coli*. This inhibition disrupts the cellular pool of nucleoside triphosphates, which are essential for nucleic acid synthesis and other metabolic processes. While research on **Cyclamidomycin** is not extensive in recent literature, this guide provides a comprehensive overview of its known pharmacological properties, drawing from the foundational studies that first characterized this compound.

Introduction

Cyclamidomycin is a bacterial metabolite with established antibiotic activity against a range of Gram-positive and Gram-negative bacteria.^[1] Its unique mode of action, targeting the ubiquitous enzyme nucleoside diphosphokinase, distinguishes it from many other classes of antibiotics. This document aims to consolidate the available technical data on **Cyclamidomycin**, presenting its pharmacological profile in a manner that is accessible and informative for researchers and professionals in the field of drug development.

Mechanism of Action

Cyclamidomycin functions as an inhibitor of nucleoside diphosphokinase (NDPK).[1] NDPK is a crucial enzyme that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP), thereby maintaining the intracellular balance of nucleotides. By inhibiting this enzyme, **Cyclamidomycin** disrupts the synthesis of NTPs, which are vital for DNA and RNA synthesis, as well as for cellular energy metabolism.



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References

- 1. caymanchem.com [caymanchem.com]
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